1-(3-Fluoro-5-methylphenyl)prop-2-EN-1-amine
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Overview
Description
1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine is an organic compound with the molecular formula C10H12FN and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of a fluorine atom and a methyl group attached to a phenyl ring, along with a prop-2-en-1-amine moiety. It is primarily used in research and industrial applications.
Preparation Methods
The synthesis of 1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine can be achieved through various synthetic routes. One common method involves the reaction of 3-fluoro-5-methylbenzaldehyde with allylamine under specific reaction conditions . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity. Industrial production methods may involve bulk custom synthesis and procurement to meet the demand for research and development .
Chemical Reactions Analysis
1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
1-(3-Fluoro-5-methylphenyl)prop-2-en-1-amine can be compared with other similar compounds, such as:
1-(3-Fluoro-2-methylphenyl)prop-2-en-1-amine: This compound has a similar structure but with the methyl group positioned differently on the phenyl ring.
3-Amino-1-propene: A simpler compound with a similar prop-2-en-1-amine moiety but lacking the fluorine and methyl substituents.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in various chemical and biological contexts.
Properties
Molecular Formula |
C10H12FN |
---|---|
Molecular Weight |
165.21 g/mol |
IUPAC Name |
1-(3-fluoro-5-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12FN/c1-3-10(12)8-4-7(2)5-9(11)6-8/h3-6,10H,1,12H2,2H3 |
InChI Key |
KXYINZYVDFCDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)F)C(C=C)N |
Origin of Product |
United States |
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